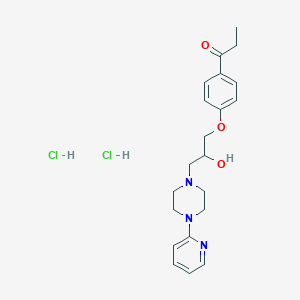

1-(4-(2-Hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride

Description

Properties

IUPAC Name |

1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]propan-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3.2ClH/c1-2-20(26)17-6-8-19(9-7-17)27-16-18(25)15-23-11-13-24(14-12-23)21-5-3-4-10-22-21;;/h3-10,18,25H,2,11-16H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVGVTRCJVGAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of receptors due to the presence of a pyridin-2-yl and piperazin-1-yl group. These groups are often found in compounds with diverse biological activities.

Mode of Action

Based on its structural features, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, it is possible that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Its molecular weight of 325.4048 suggests that it may have suitable drug-like properties, as most orally administered drugs have a molecular weight below 500.

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities. Therefore, it is possible that this compound may have diverse molecular and cellular effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

*Estimated based on structural components.

Key Observations

Piperazine Substitution: The target compound’s pyridin-2-yl group on piperazine (vs. 4-chlorophenyl in Imp. C or 4-methylbenzyl in 4g ) may alter receptor affinity. Pyridine’s nitrogen could enhance binding to receptors with polar residues, whereas chlorophenyl groups favor hydrophobic interactions. The absence of a triazolopyridine moiety (as in Imp. C ) or chromenone (as in 4g ) suggests divergent pharmacological targets. Triazolopyridines are often associated with GABAergic or serotonergic activity, while chromenones (coumarin derivatives) may influence anticoagulant pathways.

The propan-1-one group (ketone) in the target compound contrasts with triazolone ( ) or chromen-2-one ( ), which may influence metabolic stability or hydrogen-bonding capacity.

Salt Form and Solubility :

- The dihydrochloride salt (target compound and Imp. C ) enhances aqueous solubility compared to free bases (e.g., 4g ). This is critical for bioavailability in oral or injectable formulations.

Implications for Research and Development

- Selectivity : The pyridinyl-piperazine core may confer selectivity toward receptors like 5-HT₁A or α-adrenergic subtypes, which are modulated by related piperazine derivatives .

- Synthetic Feasibility : The hydroxypropoxy linker and dihydrochloride salt align with scalable synthesis routes observed in impurity standards ( ).

- Limitations : The lack of a heterocyclic pharmacophore (e.g., triazole in ) might reduce binding potency compared to analogues with additional aromatic systems.

Q & A

Basic: What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Piperazine-functionalization : Coupling of the pyridin-2-yl group to the piperazine ring under basic conditions (e.g., K₂CO₃ in acetonitrile, 60–80°C) .

- Propoxy linkage formation : Reaction of the hydroxyl-containing intermediate with 1-(4-hydroxyphenyl)propan-1-one using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, THF, 0–25°C) .

- Hydrochloride salt formation : Precipitation with HCl gas in anhydrous ethanol .

Critical parameters : Temperature control (±2°C), pH adjustment during salt formation, and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: Which analytical methods are essential for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 2.8–3.5 ppm for piperazine protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 442.21) and isotopic patterns .

- HPLC purity assessment : Reverse-phase C18 column, gradient elution (water:acetonitrile + 0.1% TFA), UV detection at 254 nm .

Basic: What are the primary pharmacological targets of this compound?

The compound’s piperazine-pyridinyl motif suggests activity at:

- Dopamine receptors (D2/D3) : Common for antipsychotic candidates .

- Serotonin receptors (5-HT₁A/5-HT₂A) : Implicated in anxiolytic/antidepressant effects .

Methodological validation : Radioligand binding assays (³H-spiperone for D2, ³H-ketanserin for 5-HT₂A) in transfected HEK293 cells .

Advanced: How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Replace THF with DMF for improved solubility of intermediates .

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (reported 85% yield vs. 65% with traditional catalysts) .

- Process analytics : Use in-line FTIR to monitor reaction progress and minimize byproducts .

Data example :

| Step | Yield (Traditional) | Yield (Optimized) |

|---|---|---|

| Piperazine coupling | 72% | 89% |

| Propoxy formation | 68% | 82% |

Advanced: How to resolve contradictions in reported receptor affinity data?

Conflicting D2 binding data (e.g., IC₅₀ = 12 nM vs. 45 nM) may arise from:

- Assay variability : Cell line differences (CHO vs. HEK293) or ligand batch purity .

- Salt form interference : Dihydrochloride vs. free base solubility affecting membrane permeability .

Resolution :

Replicate assays using standardized conditions (e.g., uniform cell line, ligand source).

Compare free base and salt forms via parallel artificial membrane permeability assays (PAMPA) .

Advanced: What strategies are effective for impurity profiling?

Common impurities include:

- Des-hydroxy intermediate : From incomplete hydroxylation (retention time = 8.2 min on HPLC) .

- N-alkylated byproducts : Due to excess alkylating agent (e.g., 1-bromopropane) .

Mitigation : - Use preparative HPLC with a C18 column (20% acetonitrile/water) to isolate impurities.

- Characterize via LC-MS/MS and ¹H NMR .

Advanced: How to design in vivo studies for CNS activity evaluation?

- Animal models :

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and brain-to-plasma ratio post-administration .

Advanced: How to model molecular interactions with target receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.